molecular formula C13H18O B2501373 1-Methyl-2-phenylcyclohexan-1-ol CAS No. 94734-14-2

1-Methyl-2-phenylcyclohexan-1-ol

Cat. No.: B2501373
CAS No.: 94734-14-2
M. Wt: 190.286
InChI Key: LKLBXQJIDUPANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-phenylcyclohexan-1-ol is an organic compound with the molecular formula C13H18O It is a cyclohexanol derivative, characterized by a methyl group and a phenyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-methyl-2-phenylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-methyl-2-phenylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can lead to the formation of 1-methyl-2-phenylcyclohexane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

    Oxidation: 1-Methyl-2-phenylcyclohexanone.

    Reduction: 1-Methyl-2-phenylcyclohexane.

    Substitution: 1-Methyl-2-phenylcyclohexyl chloride.

Scientific Research Applications

1-Methyl-2-phenylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and as a solvent in chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenylcyclohexan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    Cyclohexanol: A simpler analog without the methyl and phenyl groups.

    1-Methylcyclohexanol: Lacks the phenyl group.

    2-Phenylcyclohexanol: Lacks the methyl group.

Uniqueness: 1-Methyl-2-phenylcyclohexan-1-ol is unique due to the presence of both a methyl and a phenyl group on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

1-methyl-2-phenylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-13(14)10-6-5-9-12(13)11-7-3-2-4-8-11/h2-4,7-8,12,14H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLBXQJIDUPANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.